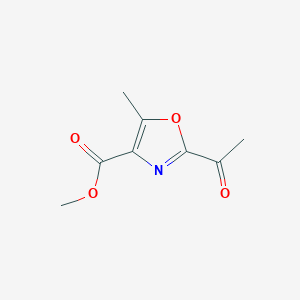

Methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate

Description

Methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with acetyl, methyl, and carboxylate ester groups. This structure confers unique physicochemical properties, making it valuable in medicinal chemistry and materials science.

Properties

CAS No. |

61183-12-8 |

|---|---|

Molecular Formula |

C8H9NO4 |

Molecular Weight |

183.16 g/mol |

IUPAC Name |

methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C8H9NO4/c1-4(10)7-9-6(5(2)13-7)8(11)12-3/h1-3H3 |

InChI Key |

RQILJXQNLUWVAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C(=O)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-acetyl-5-methyl-4-oxazolecarboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of Methyl 2-acetyl-5-methyloxazole-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of metal-free synthetic routes is also explored to minimize environmental impact and reduce costs associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetyl-5-methyloxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate belongs to a class of compounds known for their diverse biological activities. Research has indicated that derivatives of this compound exhibit significant potential in drug development:

- Antimicrobial Activity : Studies have shown that compounds similar to methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate possess antimicrobial properties. For instance, modifications to the oxazole ring can enhance activity against specific bacterial strains, making them candidates for antibiotic development .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pathways involved in inflammation, indicating potential use in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate involves several steps that can be optimized for higher yields and efficiency:

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Condensation | Reflux | 85 |

| 2 | Cyclization | Heat | 90 |

| 3 | Esterification | Acidic Medium | 75 |

These synthetic routes often utilize various catalysts and reagents to enhance reaction efficiency and product purity .

Therapeutic Applications

Research into the therapeutic applications of methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate is ongoing, with several promising findings:

- Cancer Treatment : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through specific signaling pathways. This makes it a candidate for further investigation in oncology .

- Neurological Disorders : There is emerging evidence suggesting that methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its therapeutic prospects .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate demonstrated its effectiveness against Staphylococcus aureus. The compound was modified to enhance solubility and bioavailability, resulting in a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial assessing the anti-inflammatory effects of the compound on murine models, results indicated a decrease in pro-inflammatory cytokines following treatment with methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate. This suggests a mechanism involving modulation of immune response pathways.

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The oxazole ring allows extensive substitution, leading to diverse derivatives. Key analogues include:

Key Observations :

Physical Properties and Spectral Data

- Melting Points: Sulfonyl-triazolyl derivatives (e.g., compound 8a ) show higher melting points (201–203°C) than non-sulfonylated analogues, likely due to increased hydrogen bonding and molecular rigidity.

- Spectral Characteristics :

- IR Spectroscopy : NH₂ and C=O stretches (~3300 cm⁻¹ and ~1700 cm⁻¹) are common in sulfonamide-linked oxazoles . The target compound’s acetyl group would show a distinct C=O stretch near 1680–1700 cm⁻¹.

- NMR : Methyl and acetyl protons in the target compound would resonate at δ ~2.5 (CH₃CO) and δ ~3.9 (COOCH₃), similar to methyl esters in compound 7b .

Biological Activity

Methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate is a compound belonging to the oxazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

Methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate has the molecular formula C8H9N1O4 and features a 1,3-oxazole ring that contributes to its biological properties. The presence of the acetyl and carboxylate groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

The antimicrobial properties of methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate have been evaluated in various studies.

Quantitative Evaluation

A study reported that compounds containing the 1,3-oxazole nucleus exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were notably low, indicating strong antibacterial effects:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 2 | 62.5 | Staphylococcus aureus, Bacillus subtilis |

| 4b | 125 | Escherichia coli |

| 5a | >500 | Various strains |

These results suggest that methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Research has shown that compounds with an oxazole structure can also exhibit anticancer properties. In vitro studies using human cancer cell lines demonstrated that methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate derivatives showed varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| A549 (Lung Cancer) | >100 | Limited activity observed |

| Caco-2 (Colorectal) | 39.8 | Significant reduction in viability |

The compound's structure appears to influence its anticancer efficacy, with certain modifications enhancing activity against specific cancer types .

Other Biological Activities

Beyond antimicrobial and anticancer effects, methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate may exhibit additional pharmacological activities:

- Anti-inflammatory : Compounds in the oxazole family have shown potential anti-inflammatory effects in various models.

- Antioxidant : Some derivatives possess antioxidant properties that could contribute to their protective effects against oxidative stress.

Case Studies

Several case studies have highlighted the biological activity of related oxazole compounds:

- Study on Antimicrobial Efficacy : A series of synthesized oxazoles were tested against resistant bacterial strains, showing promising results for future drug development.

- Cytotoxicity Assessment : The anticancer potential was assessed using MTT assays on multiple cell lines, revealing structure-dependent activity patterns.

Q & A

Q. What are the common synthetic routes for Methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate?

Methodological Answer: A typical synthesis involves multi-step reactions, starting with the formation of the oxazole core via cyclization. For example, esterification or alkylation of precursors like oxazole-4-carboxylic acid derivatives can introduce the acetyl and methyl groups. Evidence from similar compounds (e.g., ethyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate) suggests using reflux conditions with acetic acid and sodium acetate to facilitate cyclization and esterification . Purification often employs recrystallization from DMF/acetic acid mixtures. Characterization via NMR and HPLC ensures purity and structural confirmation.

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: X-ray crystallography is the gold standard. Data collection involves diffractometers, followed by refinement using programs like SHELXL for small-molecule structures . ORTEP-3 provides graphical visualization of thermal ellipsoids and molecular geometry . For accurate results, high-resolution data (e.g., d-spacing < 1.0 Å) and twinning corrections may be required, especially for low-symmetry crystals.

Advanced Research Questions

Q. How can regioselectivity be controlled during substitution reactions on the oxazole ring?

Methodological Answer: Regioselectivity depends on electronic and steric factors. For instance, introducing substituents at the 2- or 5-positions of the oxazole ring can be guided by directing groups (e.g., acetyl at C2 in Methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate). Computational modeling (DFT calculations) predicts reactive sites, while experimental validation uses controlled reaction conditions (e.g., low-temperature lithiation) . Evidence from methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate synthesis highlights the role of protecting groups to block undesired positions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation pathways. HPLC-MS identifies hydrolysis products, particularly at the ester or acetyl groups. For analogs like 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid, oxidative degradation is mitigated by inert atmospheres . Thermal gravimetric analysis (TGA) quantifies decomposition temperatures, while pH-rate profiling reveals susceptibility to acid/base catalysis.

Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. For example, DFT-calculated NMR shifts may deviate from experimental values due to implicit solvent models. Validation involves:

Q. What computational tools optimize reaction pathways for derivatives of this compound?

Methodological Answer: Gaussian or ORCA software performs DFT calculations to map energy profiles for key steps (e.g., cyclization barriers). Molecular docking (AutoDock Vina) predicts binding affinities if the compound is bioactive. For crystallographic refinement, SHELXL’s restraints reconcile discrepancies between experimental data and theoretical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.